molecular formula C7H4INS B1319155 5-Iodobenzo[d]thiazole CAS No. 89641-05-4

5-Iodobenzo[d]thiazole

Cat. No.: B1319155
CAS No.: 89641-05-4
M. Wt: 261.08 g/mol
InChI Key: GLKZKYSZPVHLDK-UHFFFAOYSA-N
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Description

5-Iodobenzo[d]thiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with an iodine atom attached to the benzene ring

Scientific Research Applications

5-Iodobenzo[d]thiazole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It is employed in the design of molecular probes and imaging agents for biological studies.

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.

Mechanism of Action

Target of Action

5-Iodobenzo[d]thiazole is a derivative of the thiazole class of compounds . Thiazoles have been found to interact with a variety of biological targets, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole-quinolinium derivatives have been found to stimulate FtsZ polymerization in bacterial cells, disrupting its dynamic assembly and Z-ring formation . This inhibition of a crucial step in bacterial cell division could potentially represent their main mechanism of antibacterial activity .

Biochemical Pathways

Thiazole derivatives, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems . .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The properties of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light exposure .

Safety and Hazards

The safety data sheet for 5-Iodobenzo[d]thiazole indicates that it has been classified as having acute toxicity, oral (Category 4), H302 .

Future Directions

Thiazolo[5,4-d]thiazoles with a spirobifluorene moiety as novel D–π–A type organic hosts have been designed and synthesized . Electroluminescent devices with these as host materials showed yellowish-green and yellow-green emissions, demonstrating their potential in the development of novel, low-weight, and fully organic dopants for electroluminescent (EL) devices .

Biochemical Analysis

Biochemical Properties

5-Iodobenzo[d]thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of various compounds. The iodine atom in this compound enhances its binding affinity to these enzymes, leading to potential inhibition or modulation of their activity . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby influencing cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . This compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . In normal cells, this compound can modulate cellular functions without causing significant toxicity, making it a potential candidate for therapeutic applications .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and modulation of enzyme activity. The iodine atom in this compound facilitates its binding to the active sites of enzymes, leading to inhibition or activation of their functions . For example, this compound can inhibit the activity of cytochrome P450 enzymes by forming a stable complex with the heme group . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . Long-term studies have indicated that this compound can maintain its effects on cellular function for several days, making it suitable for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert therapeutic effects without causing significant toxicity . At high doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity . These findings highlight the importance of optimizing the dosage of this compound for safe and effective use in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of reactive metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . Additionally, this compound can modulate the activity of enzymes involved in the biosynthesis and degradation of key cellular metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, this compound can bind to serum proteins, such as albumin, which aids in its distribution throughout the body . The localization and accumulation of this compound in target tissues are crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of this compound within these organelles can affect its activity and function, leading to changes in cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodobenzo[d]thiazole typically involves the iodination of benzo[d]thiazole. One common method is the reaction of benzo[d]thiazole with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Iodobenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Compounds with various functional groups replacing the iodine atom.

    Coupling Products: Biaryl or alkyne derivatives.

    Oxidation and Reduction Products: Modified thiazole derivatives with altered oxidation states.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Bromobenzo[d]thiazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    2-Iodobenzo[d]thiazole: Iodine atom positioned differently, affecting its chemical behavior and applications.

Uniqueness

5-Iodobenzo[d]thiazole is unique due to the presence of the iodine atom, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specific properties.

Properties

IUPAC Name

5-iodo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKZKYSZPVHLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597315
Record name 5-Iodo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89641-05-4
Record name 5-Iodobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89641-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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